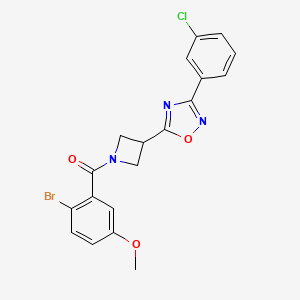

![molecular formula C11H18ClN3 B2378635 2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride CAS No. 2193060-65-8](/img/structure/B2378635.png)

2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

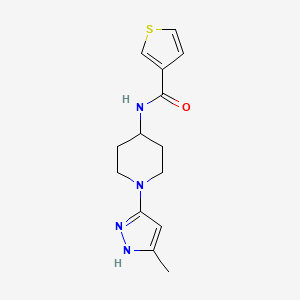

“2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride” is a chemical compound with the molecular formula C11H18ClN3 and a molecular weight of 227.74. It is a derivative of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine family .

Synthesis Analysis

The synthesis of similar compounds, such as 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, has been reported . The synthesis was accomplished in six steps from commercially available 2-amino pyrimidine . The condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives .Applications De Recherche Scientifique

Gαq-Protein Ligands Inhibitors

The compound is a derivative of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, known as BIM-46174 and its dimeric form BIM-46187 . These are heterocyclized dipeptides that belong to the very few cell-permeable compounds known to preferentially silence Gαq proteins . This makes them potential inhibitors of Gαq proteins, which are involved in various cellular signaling pathways .

Combinatorial Chemistry

The compound has been used in combinatorial chemistry to create a library of BIM molecules . This library was evaluated in a second messenger-based fluorescence assay to analyze the activity of Gαq proteins .

Structure-Activity Relationship Studies

The compound has been used in structure-activity relationship studies . These studies have helped to identify structural requirements for biological activity, such as a redox reactive thiol/disulfane substructure, an N-terminal basic amino group, a cyclohexylalanine moiety, and a bicyclic skeleton .

Cellular Toxicity Studies

Active compounds of this type have exhibited cellular toxicity . This property has been investigated in detail for the prototypical inhibitor .

Anticancer Activities

Derivatives of the compound, specifically 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides, have shown anticancer activities . They have been tested as antiproliferative molecules against five human cancer cell lines, namely A-549 lung cancer, Hs-683 glioma, MCF-7 breast cancer, SKMEL-28, and B16-F10 melanoma cell lines .

Drug Discovery

Given its various biological activities, the compound can be used in the early stages of drug discovery . However, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Mécanisme D'action

Target of Action

The primary target of 2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is Gαq proteins . Gαq proteins are a type of G protein, which are critical components of signal transduction in cells. They play a key role in transmitting signals from G protein-coupled receptors (GPCRs) on the cell surface to the inside of the cell .

Mode of Action

This compound interacts with its targets, the Gαq proteins, by silencing them . This means it inhibits the activity of these proteins, preventing them from transmitting signals within the cell .

Biochemical Pathways

The silencing of Gαq proteins affects the intracellular signaling pathways that these proteins are involved in . One of the key pathways affected is the production of myo-inositol 1-phosphate , a second messenger molecule involved in various cellular processes .

Pharmacokinetics

It is noted that the compound iscell-permeable , suggesting it can readily cross cell membranes and potentially have a wide distribution within the body .

Result of Action

The result of the compound’s action is a change in cellular activity due to the silencing of Gαq proteins. This can lead to alterations in the cellular processes that these proteins regulate. It’s important to note that active compounds of this type have been observed to exhibitcellular toxicity .

Propriétés

IUPAC Name |

2-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3.ClH/c1-2-4-9(3-1)10-8-14-6-5-12-7-11(14)13-10;/h8-9,12H,1-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDMSQVASPDXMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CN3CCNCC3=N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2378562.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)amino]hexanoate](/img/structure/B2378563.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide](/img/structure/B2378564.png)

![N-(3,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2378568.png)

![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine](/img/structure/B2378570.png)